molecular formula C16H14ClN3O3S2 B2440970 ethyl 2-(5-chlorothiophene-2-amido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-19-5

ethyl 2-(5-chlorothiophene-2-amido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2440970
CAS No.: 864927-19-5
M. Wt: 395.88
InChI Key: NZTJNCGUERPSHM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound featuring a unique structure that combines several functional groups

Scientific Research Applications

Ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. The mechanism of action for this compound is not specified in the available literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information on the safety and hazards of “ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is not available in the literature .

Future Directions

Future research could focus on elucidating the synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate”. This would provide a more comprehensive understanding of this compound and its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chlorothiophene-2-amido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-chlorothiophene-2-carboxamido)-4-methylthiazol-5-yl acetate
  • 5-Chlorothiophene-2-carboxaldehyde
  • 5-Chlorothiophene-2-carboxylic acid

Uniqueness

Ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-2-23-16(22)20-6-5-9-10(7-18)15(25-12(9)8-20)19-14(21)11-3-4-13(17)24-11/h3-4H,2,5-6,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTJNCGUERPSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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